1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol
Overview
Description
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of two methyl groups, a nitro group, and a hydroxymethyl group attached to the imidazole ring
Preparation Methods
The synthesis of 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol typically involves the following steps:
Formation of 2-Hydroxymethylimidazole: This is achieved by reacting imidazole with methanol.
Nitration: The 2-Hydroxymethylimidazole is then nitrated using nitric acid to form this compound.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: It is used in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism by which 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol can be compared with other similar compounds such as:
1-Methyl-5-nitroimidazole-2-methanol: Lacks one methyl group compared to this compound.
2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole: Similar structure but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(1,4-dimethyl-5-nitroimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-4-6(9(11)12)8(2)5(3-10)7-4/h10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCZUXUHKLYQKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CO)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146581 | |
Record name | 1H-Imidazole-2-methanol, 1,4-dimethyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104575-39-5 | |
Record name | 1H-Imidazole-2-methanol, 1,4-dimethyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104575395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-2-methanol, 1,4-dimethyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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